Delimotecan
Overview
Description
Delimotecan is a novel cytotoxic prodrug belonging to the camptothecin family. It is designed to target and inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound is primarily investigated for its potential in treating various cancers, including metastatic melanoma .
Preparation Methods
Delimotecan is synthesized through a multi-step process involving the conjugation of a camptothecin analog (T-2513) to carboxymethyl dextran via a triglycine linker . The synthetic route involves:
Synthesis of the camptothecin analog (T-2513): This step includes the preparation of the camptothecin core structure.
Conjugation to carboxymethyl dextran: The camptothecin analog is then linked to carboxymethyl dextran using a triglycine linker, forming the prodrug this compound.
Industrial production methods for this compound are still under development, with ongoing research to optimize yield and purity .
Chemical Reactions Analysis
Delimotecan undergoes several chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed in the body to release the active camptothecin analog (T-2513).
Reduction: This compound can be reduced to form various metabolites, including SN-38 and T-0055.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments for hydrolysis and reducing agents for reduction reactions. The major products formed from these reactions are the active camptothecin analog and its metabolites .
Scientific Research Applications
Delimotecan has several scientific research applications, particularly in the field of oncology. It has shown significant antitumor activity against human metastatic melanoma . Other applications include:
Chemistry: this compound is used as a model compound to study the behavior of camptothecin analogs.
Biology: It is used to investigate the mechanisms of topoisomerase I inhibition and DNA damage response.
Industry: The compound is being studied for its potential use in targeted drug delivery systems.
Mechanism of Action
Delimotecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication and transcription. The inhibition of topoisomerase I leads to the accumulation of DNA breaks, ultimately causing cell death . The molecular targets and pathways involved include:
Topoisomerase I: The primary target of this compound.
DNA damage response pathways: Activation of pathways that respond to DNA damage, leading to apoptosis.
Comparison with Similar Compounds
Delimotecan is unique among camptothecin analogs due to its prodrug nature and the use of a carboxymethyl dextran conjugate. Similar compounds include:
Camptothecin: The parent compound from which this compound is derived.
Topotecan: Another camptothecin analog used in cancer therapy.
Irinotecan: A widely used camptothecin analog for colorectal cancer treatment.
This compound’s uniqueness lies in its improved solubility and targeted delivery, which enhances its therapeutic potential compared to other camptothecin analogs .
Biological Activity
Delimotecan (MEN 4901/T-0128) is a novel cytotoxic prodrug derived from camptothecin, designed to enhance the therapeutic efficacy against various tumors, particularly metastatic melanoma. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications based on recent research findings.
Overview of this compound
This compound is a prodrug that consists of the camptothecin analog T-2513 linked to carboxymethyl dextran via a triglycine linker. This structure aims to improve solubility and reduce toxicity while maintaining antitumor efficacy. The compound has shown significant promise in preclinical and clinical studies, particularly against solid tumors that are resistant to conventional therapies.
The primary mechanism of action for this compound involves the inhibition of topoisomerase I (Topo I), an enzyme crucial for DNA replication and transcription. By stabilizing the Topo I-DNA complex, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- Phagocytosis by Tumor Cells : Human metastatic melanoma cells can phagocytose this compound and convert it into its active forms (T-2513 and other metabolites) within the tumor microenvironment .
- Macrophage Recruitment : this compound promotes the recruitment of macrophages to the tumor site, enhancing its own uptake and efficacy .
- Selective Accumulation in Tumors : Pharmacokinetic studies indicate that this compound accumulates more in tumor tissues than in non-target organs like the liver, reducing systemic toxicity .
Pharmacokinetics
Clinical trials have established the pharmacokinetic profile of this compound, revealing a long terminal half-life and favorable exposure levels for its active metabolites.
Parameter | Value |
---|---|
Maximum Tolerated Dose (MTD) | 1800 mg/m² |
Terminal Half-Life | 109 hours |
Dose-Limiting Toxicities | Observed at 2400 mg/m² and above |
Response Rates | Partial responses in anal and head/neck cancers |
Clinical Studies
Several studies have evaluated the safety and efficacy of this compound:
- Phase I Study : In a clinical trial involving patients with solid tumors, this compound was administered intravenously every six weeks. The study found that at a dose of 1800 mg/m², patients experienced manageable side effects with two recorded partial responses .
- Efficacy Against Metastatic Melanoma : A significant study demonstrated that this compound exhibited superior antitumor activity compared to traditional treatments like dacarbazine in human melanoma xenograft models. This was attributed to its unique pharmacological properties and metabolic activation within tumors .
Case Studies
Case Study 1 : A patient with advanced anal cancer received this compound at 1800 mg/m² and showed a partial response after two treatment cycles. The patient experienced manageable hematologic toxicities but no severe adverse effects.
Case Study 2 : Another patient with head and neck cancer treated with a higher dose of 2400 mg/m² also reported a partial response. This case highlighted the potential for dose escalation in select patient populations .
Properties
CAS No. |
187852-63-7 |
---|---|
Molecular Formula |
C31H36N6O8 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
2-amino-N-[2-[[2-[3-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C31H36N6O8/c1-3-18-19-10-17(44-9-5-8-33-26(39)13-35-27(40)14-34-25(38)12-32)6-7-23(19)36-28-20(18)15-37-24(28)11-22-21(29(37)41)16-45-30(42)31(22,43)4-2/h6-7,10-11,43H,3-5,8-9,12-16,32H2,1-2H3,(H,33,39)(H,34,38)(H,35,40)/t31-/m0/s1 |
InChI Key |
MWOPHYKKEDTKAZ-HKBQPEDESA-N |
SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Delimotecan; MEN-4901; MEN4901; MEN 4901; T-0128; T 0128; T0128 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.